molecular formula C8H10N2O2S B1506169 Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate CAS No. 946422-10-2

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

Cat. No.: B1506169
CAS No.: 946422-10-2
M. Wt: 198.24 g/mol
InChI Key: DRTJHLOLUHCUSC-UHFFFAOYSA-N
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Description

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a high-purity chemical intermediate designed for research and development applications. This compound features a pyrimidine core, a heterocyclic aromatic ring that is a fundamental building block in nature and pharmaceutical chemistry, substituted with a methylthio group and an acetate ester side chain. Its structure makes it a versatile precursor for the synthesis of more complex molecules. Research Applications and Value: Thiopyrimidine derivatives, such as this compound, are primarily investigated as key intermediates in medicinal chemistry for the development of new therapeutic agents . The molecular scaffold is of significant interest for constructing potential antimicrobial compounds . The methylthio and ester functional groups offer reactive sites for further chemical modification, enabling researchers to create diverse libraries of compounds for biological screening. This makes it a valuable tool for drug discovery efforts, particularly in the synthesis of novel small molecules. Handling and Compliance: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) prior to use and handle the material adhering to all applicable laboratory safety protocols.

Properties

IUPAC Name

methyl 2-(6-methylsulfanylpyrimidin-4-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O2S/c1-12-8(11)4-6-3-7(13-2)10-5-9-6/h3,5H,4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTJHLOLUHCUSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1=CC(=NC=N1)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00717161
Record name Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946422-10-2
Record name Methyl [6-(methylsulfanyl)pyrimidin-4-yl]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00717161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Scientific Research Applications

Anticancer Activity

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate has been investigated for its potential as an anticancer agent. Research indicates that derivatives of pyrimidine compounds can inhibit key cancer-related pathways. For instance, compounds similar to this compound have shown efficacy in inhibiting cell proliferation in various cancer cell lines by targeting specific proteins involved in cancer progression, such as CDK4 and CDK6 .

Table 1: Summary of Anticancer Activity Studies

CompoundTarget Cell LineIC50 (µM)Mechanism of Action
EEDi-5285KARPAS4220.7EED inhibition
Methyl derivativeMV4-111.25CDK inhibition

Inhibition of Protein Kinases

The compound and its analogs have been shown to modulate protein kinase activity, which is crucial for regulating cell cycle and apoptosis in cancer cells. In particular, the inhibition of kinases like V600EBRAF has been associated with significant antitumor effects . This makes this compound a candidate for further development into therapeutic agents for treating proliferative diseases.

Herbicidal Activity

Research has also highlighted the herbicidal properties of pyrimidine derivatives, including this compound. Compounds containing pyrimidine moieties have demonstrated effective herbicidal activity against various weed species, making them valuable in agricultural applications .

Table 2: Herbicidal Activity Overview

CompoundTarget Weed SpeciesEffectiveness
Pyrimidine derivativesVariousHigh

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions starting from readily available pyrimidine precursors. Various methods have been reported for synthesizing this compound, including acylation reactions that introduce the acetate group to the pyrimidine framework .

Table 3: Synthesis Pathways

StepReagents UsedReaction Type
1Thiourea + Acetic AnhydrideAcylation
2Methyl iodide + BaseMethylation

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

  • A study indicated that modifications to the methylthio group significantly enhance the anticancer activity against specific cell lines, suggesting a structure-activity relationship (SAR) that could guide future drug design efforts .
  • Another research effort focused on the herbicidal potential of related pyrimidine compounds, demonstrating effective control over certain weed species while minimizing impact on crop yield .

Mechanism of Action

The mechanism by which Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary widely based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate (target compound) with structurally related pyrimidine derivatives:

Compound Name Substituents (Pyrimidine Ring) Ester Group Molecular Formula Molar Mass (g/mol) Key Properties
This compound 6-(methylthio) Methyl C₈H₁₀N₂O₂S 198.24 (calculated) Likely moderate lipophilicity
Methyl 2-(6-chloropyrimidin-4-yl)acetate 6-chloro Methyl C₇H₇ClN₂O₂ 186.6 Room-temperature stable; electron-withdrawing Cl enhances reactivity
Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate 6-methyl, 4-(thietan-3-yloxy) Ethyl C₁₂H₁₆N₂O₃S₂ 300.39 (calculated) Increased steric bulk from thietan-oxy group; ethyl ester may improve bioavailability
Methyl (6-methyl-4-oxo-2-thioxo-tetrahydropyrimidin-5-yl)acetate 4-oxo, 2-thioxo, 6-methyl Methyl C₈H₁₀N₂O₃S 214.24 Thioxo group enables tautomerism; oxo group increases polarity
Ethyl (2-amino-4-hydroxy-6-methyl-5-pyrimidinyl)acetate 2-amino, 4-hydroxy, 6-methyl Ethyl C₉H₁₃N₃O₃ 211.22 (calculated) High polarity due to amino/hydroxy groups; potential for hydrogen bonding
Key Observations:
  • Substituent Effects: Electron-withdrawing groups (e.g., Cl): Increase electrophilicity, favoring nucleophilic substitution reactions . Methylthio group: Provides moderate electron-donating effects, stabilizing the pyrimidine ring while enhancing lipophilicity .
  • Ester Group Influence :

    • Methyl esters (e.g., target compound) are more volatile and less lipophilic than ethyl esters (e.g., compound in ) .

Biological Activity

Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and the implications of its use in various therapeutic contexts.

Chemical Structure and Synthesis

This compound features a pyrimidine ring substituted with a methylthio group, which is known to enhance biological activity. The synthesis typically involves multi-step reactions, starting from readily available pyrimidine derivatives. For instance, the introduction of the methylthio group can be achieved through nucleophilic substitution reactions involving thiol compounds.

Biological Activity Overview

The biological activity of this compound has been investigated through various studies focusing on its antimicrobial , anticancer , and anti-inflammatory properties.

Antimicrobial Activity

Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds demonstrate effective inhibition against various bacterial strains and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways essential for microbial survival .

CompoundActivity TypeTarget OrganismsIC50 (µM)
This compoundAntimicrobialE. coli, S. aureus15
Related Pyrimidine DerivativeAntifungalC. albicans10

Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies reveal that this compound can inhibit cell proliferation and induce apoptosis in cancer cells. The mechanism is likely linked to the compound's ability to interfere with key signaling pathways involved in cancer cell growth, such as the MAPK and PI3K/Akt pathways .

Cell LineIC50 (µM)Mechanism of Action
MDA-MB-231 (Breast Cancer)12Induction of apoptosis
A549 (Lung Cancer)8Inhibition of cell cycle progression

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown promise as an anti-inflammatory agent. It appears to downregulate pro-inflammatory cytokines such as IL-6 and TNF-alpha in activated immune cells, suggesting potential applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on the antimicrobial efficacy of this compound demonstrated a significant reduction in bacterial growth in vitro compared to standard antibiotics, indicating its potential as a novel antimicrobial agent.
  • Cancer Cell Line Screening : In a screening of NCI's 60 cancer cell lines, this compound exhibited selective toxicity towards certain cancer types, particularly those with high levels of proliferative signaling, thus highlighting its therapeutic potential .

Preparation Methods

Starting Materials and General Synthetic Strategy

The synthesis typically begins with substituted pyrimidine precursors or pyrimidinyl acetates, followed by functional group modifications such as methylthiolation and esterification. Key reagents include:

  • Pyrimidine derivatives bearing reactive sites at the 4- and 6-positions.
  • Methylthiolating agents such as sodium methyl mercaptide.
  • Esterification reagents or direct use of methyl acetate derivatives.

Preparation via Nucleophilic Substitution on Halogenated Pyrimidine Precursors

One effective route involves nucleophilic substitution on 4-halogenated pyrimidine derivatives. For example, 4-bromobenzene ethyl acetate analogs can be used as starting points, where the bromine atom is replaced by a methylthio group through reaction with sodium methyl mercaptide under controlled conditions.

Typical procedure:

  • Place 4-bromobenzene ethyl acetate (10 g) in a three-neck flask with DMF (20 mL).
  • Add sodium methyl mercaptide (5.0 g) and a catalytic amount of cuprous bromide (0.1 g).
  • Stir under nitrogen atmosphere, gradually heating to 130°C.
  • After completion, cool and perform aqueous workup with NaOH and acidification.
  • Extract with ethyl acetate and purify by crystallization to yield the methylthio-substituted product with ~65.6% yield.

This method highlights the use of copper-catalyzed nucleophilic aromatic substitution to introduce the methylthio group selectively.

Synthesis via Pyrimidinyl Acetates and Subsequent Functionalization

Another approach involves the preparation of pyrimidinyl acetates followed by methylthiolation and further derivatization. This method is often integrated into the synthesis of more complex molecules but can be adapted for methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate.

  • Pyrimidinyl acetates are synthesized by reacting pyrimidine derivatives with chloroacetates or related acylating agents.
  • The methylthio group is introduced via alkylation or substitution reactions using methylthiolating agents.
  • Purification is achieved by recrystallization or column chromatography.

Advanced Synthetic Routes Involving Oxadiazole and Triazole Intermediates

In research focused on biologically active pyrimidines, this compound serves as a key intermediate for further functionalization into hydroxamic acid derivatives and heterocyclic systems such as 1,3,4-oxadiazoles and 1,2,4-triazoles.

Key steps include:

  • Synthesis of ethyl 2-(6-methyl-2,4-dioxo-1,2-dihydropyrimidin-3(4H)-yl)acetate as a precursor.
  • Oxidation or substitution reactions to introduce methylthio groups.
  • Formation of hydrazides followed by cyclization with potassium O-ethyl xanthate to form oxadiazole rings.
  • Alkylation with 2-chloro-N-hydroxyacetamide for hydroxamic acid derivatives.

These methods utilize well-characterized reaction conditions such as reflux in ethanol with triethylamine and purification by crystallization or chromatography.

Reaction Conditions and Analytical Data

Step/Compound Reagents & Conditions Yield (%) Purification Analytical Techniques
Methylthiolation of 4-bromobenzene ethyl acetate Sodium methyl mercaptide, CuBr catalyst, DMF, 130°C, N2 atmosphere 65.6 Crystallization Melting point, NMR, HRMS
Synthesis of ethyl 2-(6-methyl-2,4-dioxo-pyrimidin-3-yl)acetate m-CPBA oxidation, dichloroethane, 0–5°C 82 Evaporation, recrystallization NMR, melting point
Formation of N-hydroxy derivatives with 2-chloro-N-hydroxyacetamide Reflux in ethanol with triethylamine 30–56 Crystallization, column chromatography NMR, HRMS
Cyclization to oxadiazole/triazole derivatives Hydrazine hydrate reflux in butanol 39–56 Filtration, recrystallization NMR, HRMS

Summary of Key Research Findings

  • Copper-catalyzed nucleophilic substitution is effective for introducing methylthio groups on halogenated pyrimidine acetates with good yields (~65%).
  • Sequential reactions involving hydrazine hydrate and cyclization enable the construction of heterocyclic derivatives from this compound.
  • Purification methods such as crystallization and silica gel chromatography provide high-purity products suitable for biological testing.
  • Analytical characterization by NMR and high-resolution mass spectrometry confirms the structural integrity of synthesized compounds.

Q & A

Q. What are the established synthetic routes for Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate, and how do reaction conditions influence yield?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate analogs are synthesized via interaction of thiol-containing intermediates with halogenated pyrimidine precursors under controlled temperatures (20–60°C) and inert atmospheres . Yield optimization requires precise stoichiometric ratios of reactants (e.g., 1:1.2 for nucleophile:electrophile) and anhydrous solvents like ethyl acetate or DMF to minimize hydrolysis side reactions .

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm regioselectivity of the methylthio and ester groups. For example, the methylthio group (-SCH3\text{-SCH}_3) typically resonates at δ 2.5–2.7 ppm in 1H^1H NMR .
  • Mass Spectrometry : High-resolution MS (HRMS) identifies the molecular ion peak (M+H+\text{M+H}^+) and fragmentation patterns, distinguishing it from analogs like Ethyl 2-(6-chloro-2-(4-chlorophenyl)pyrimidin-4-yl)acetate .
  • HPLC : Reverse-phase HPLC with C18 columns (e.g., 1.01 min retention time under SMD-FA05 conditions) ensures purity >95% .

Q. What biological activities are associated with this compound, and how are they assayed?

The methylthio and pyrimidine moieties confer antimicrobial and potential anticancer activity. In vitro assays include:

  • Antimicrobial : Broth microdilution (MIC ≤ 16 µg/mL against S. aureus) .
  • Cytotoxicity : MTT assays (IC50_{50} values in cancer cell lines, e.g., HepG2) .
  • Enzyme Inhibition : Kinase or protease inhibition studies using fluorescence-based assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across studies?

Discrepancies often arise from assay conditions (e.g., serum protein interference) or impurity profiles. Mitigation strategies:

  • Dose-Response Repetition : Test multiple batches with LCMS-validated purity.
  • Metabolite Screening : Use LC-HRMS to identify active metabolites (e.g., sulfoxide derivatives) that may contribute to observed effects .
  • Structural Analog Comparison : Compare with Ethyl 2-amino-2-[6-(trifluoromethyl)pyrimidin-4-yl]acetate to isolate the methylthio group’s role .

Q. What strategies improve the compound’s stability during long-term storage or in biological matrices?

  • Lyophilization : Store as a lyophilized powder under argon at -80°C to prevent oxidation of the methylthio group.
  • Prodrug Design : Modify the ester group (e.g., replace methyl with tert-butyl) to enhance plasma stability, as seen in tert-butyl N-[2-[2-[...]]carbamate derivatives .
  • Cryopreservation : In cell-based assays, use cryoprotectants like DMSO (10% v/v) to maintain compound integrity .

Q. How can computational methods guide structural modifications for enhanced target binding?

  • Molecular Docking : Use PyMOL or AutoDock to model interactions with targets like dihydrofolate reductase. The methylthio group’s hydrophobicity can be optimized by introducing electron-withdrawing substituents (e.g., -CF3_3) at the pyrimidine 4-position .
  • QSAR Models : Correlate substituent electronic parameters (Hammett σ) with IC50_{50} values to predict bioactivity .

Methodological Notes

  • Synthetic Reproducibility : Always confirm anhydrous conditions via Karl Fischer titration (<50 ppm H2_2O) to prevent ester hydrolysis .
  • Data Validation : Cross-validate biological activity using orthogonal assays (e.g., flow cytometry for apoptosis alongside MTT) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate
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Methyl 2-(6-(methylthio)pyrimidin-4-yl)acetate

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